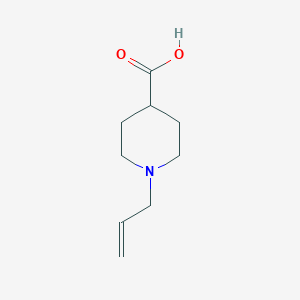

1-Allylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPBXLNVFLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585604 | |

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153763-74-7 | |

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Allylpiperidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical modifications, enabling the synthesis of numerous derivatives.

Formation of Acid Halides, Esters, and Anhydrides

The carboxylic acid group of 1-Allylpiperidine-4-carboxylic acid can be readily converted into more reactive acyl halides. This transformation is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding acid chloride or bromide, respectively. libretexts.orglibretexts.orgwikipedia.org These acyl halides serve as versatile intermediates for the synthesis of other carboxylic acid derivatives. libretexts.orglibretexts.org

Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid, is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, excess alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Alternatively, esters can be synthesized from the corresponding acid halide by reaction with an alcohol. libretexts.org

Acid anhydrides of this compound can be prepared by reacting the acid with a strong dehydrating agent. salempress.com A more common method involves the reaction of the corresponding acid chloride with a carboxylate salt. youtube.com Symmetrical anhydrides are formed when the carboxylate salt corresponds to the same carboxylic acid, while mixed anhydrides result from using a different carboxylate. youtube.comwikipedia.org The reactivity of acid anhydrides allows them to be readily converted to other derivatives like esters and amides through nucleophilic acyl substitution. libretexts.orglibretexts.org

| Derivative | Reagent(s) | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) | 1-Allylpiperidine-4-carbonyl chloride |

| Ester | Alcohol (R'OH), Acid catalyst | 1-Allylpiperidine-4-carboxylate ester |

| Acid Anhydride | Dehydrating agent or Acid chloride + Carboxylate | 1-Allylpiperidine-4-carboxylic anhydride |

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active compounds. Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures to drive off the water molecule formed. mdpi.comresearchgate.net To facilitate this reaction under milder conditions, coupling reagents are widely used. nih.govnih.gov

Peptide coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently employed to activate the carboxylic acid. peptide.comyoutube.com The activated species, often an O-acylisourea intermediate, readily reacts with an amine to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to minimize side reactions and racemization, particularly in peptide synthesis. peptide.comuniurb.it Phosphonium-based reagents like PyBOP and HBTU, and aminium/uronium reagents like HATU and HCTU, offer alternative and often more efficient methods for amide bond formation by generating highly reactive activated esters. sigmaaldrich.com

These strategies allow for the coupling of this compound with a wide array of amines and amino acid esters, providing access to a diverse library of amide derivatives. nih.gov

| Coupling Reagent | Description |

| Carbodiimides (DCC, DIC) | Activate carboxylic acids to form O-acylisourea intermediates. peptide.comyoutube.com |

| HOBt, HOAt | Additives used with carbodiimides to suppress side reactions and racemization. peptide.comuniurb.it |

| Phosphonium Reagents (PyBOP) | Form highly reactive phosphonium-based activated esters. sigmaaldrich.com |

| Aminium/Uronium Reagents (HATU, HCTU) | Generate highly reactive aminium/uronium-based activated esters. sigmaaldrich.com |

Decarboxylative Reactions and their Synthetic Utility

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. youtube.com For simple aliphatic carboxylic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position significantly facilitates decarboxylation upon heating, often in the presence of acid. youtube.com While this compound itself does not possess a β-keto group, this type of transformation highlights a potential pathway if the molecule were to be further functionalized.

More modern methods for decarboxylation involve radical pathways or transition metal catalysis. rsc.orgnih.gov For instance, decarboxylative halogenation can be achieved using iron salts and visible light, providing a route to alkyl halides. rsc.org Transition metal-free decarboxylative olefination has also been developed, allowing for the formation of alkenes from carboxylic acid salts. rsc.org These advanced methods expand the synthetic utility of carboxylic acids beyond traditional transformations. Studies have also shown that the decarboxylation of certain carboline carboxylic acids can occur under physiological conditions, a process that can be catalyzed by pyridoxal-5'-phosphate. nih.gov

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is a nucleophilic and basic center, allowing for a range of reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can undergo N-alkylation with various alkylating agents, such as alkyl halides. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction, especially when starting from a secondary amine. researchgate.net However, for a tertiary amine like in this compound, further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-acylation of the piperidine nitrogen can be achieved using acylating agents like acid chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylpiperidine derivative. For instance, 1-acetylpiperidine-4-carboxylic acid is a known compound synthesized via N-acylation. sigmaaldrich.comnih.gov

Reactivity of the Allyl Moiety

The allyl group, with its terminal double bond, is a key site for the chemical derivatization of this compound. This functionality provides a handle for introducing new structural complexity and for the construction of diverse molecular scaffolds.

Electrophilic Addition Reactions to the Double Bond

The carbon-carbon double bond of the allyl group is electron-rich, making it susceptible to attack by electrophiles. harvard.edu Electrophilic addition reactions involve the breaking of the pi (π) bond of the alkene and the formation of two new sigma (σ) bonds.

A common example of this reaction type is hydrohalogenation, the addition of hydrogen halides (such as HBr or HCl) across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, protonation of the terminal carbon of the allyl group would generate a more stable secondary carbocation adjacent to the methylene (B1212753) group attached to the piperidine nitrogen. Subsequent attack by the halide anion on this carbocation would yield the corresponding 2-halo-propylpiperidine derivative.

Table 1: Illustrative Electrophilic Addition Reactions of an Allyl Group

| Reaction | Reagent | Product Type | Regioselectivity |

| Hydrohalogenation | HBr, HCl | Haloalkane | Markovnikov |

| Hydration | H₂O, H₂SO₄ (catalyst) | Alcohol | Markovnikov |

| Halogenation | Br₂, Cl₂ | Dihaloalkane | Anti-addition |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. nih.gov The allyl group of this compound can participate as the 2π-electron component (the dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org For the allyl group to be a reactive dienophile, the reaction generally benefits from the presence of electron-withdrawing groups on the dienophile, which is not the case for this compound. However, inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich, are also possible. wikipedia.org

The allyl group can also participate in other types of cycloadditions, such as [2+2] cycloadditions, which form four-membered rings, and [3+2] cycloadditions with 1,3-dipoles (like azides or nitrones) to form five-membered heterocyclic rings. nih.govmdpi.comlibretexts.org For instance, the reaction with an azide (B81097) would yield a triazoline ring, which can be a precursor to other functionalized nitrogen-containing heterocycles.

Table 2: Examples of Cycloaddition Reactions Involving an Allyl Group

| Cycloaddition Type | Reactant Partner | Product Ring System |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene derivative |

| [3+2] Dipolar Cycloaddition | Azide (R-N₃) | Triazoline |

| [3+2] Dipolar Cycloaddition | Nitrone (R-CH=N⁺(O⁻)-R') | Isoxazolidine |

| [2+2] Photocycloaddition | Alkene (photochemical) | Cyclobutane derivative |

Olefin Metathesis for Scaffold Diversification

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. harvard.eduorganic-chemistry.org For this compound, two key types of olefin metathesis are particularly relevant for scaffold diversification: cross-metathesis and ring-closing metathesis. thieme-connect.comwikipedia.orgnih.gov

Cross-Metathesis (CM) involves the reaction of the allyl group with another alkene to form a new, substituted alkene. This allows for the introduction of a wide variety of functional groups onto the piperidine scaffold. The choice of catalyst is crucial, as the presence of the tertiary amine can sometimes interfere with the catalyst's activity. nih.gov However, modern, more robust catalysts have been developed that tolerate a wide range of functional groups, including amines and carboxylic acids. thieme-connect.comraineslab.com

Ring-Closing Metathesis (RCM) can be employed if a second alkene functionality is introduced elsewhere in the molecule. wikipedia.orgnih.govnih.govacs.org For example, if the carboxylic acid of this compound is converted to an amide with an allylic amine, subsequent RCM could be used to construct a new nitrogen-containing heterocyclic ring fused to or tethered to the piperidine core. This strategy is widely used in the synthesis of complex alkaloids and other biologically active molecules. researchgate.netnih.gov

The efficiency and outcome of metathesis reactions are highly dependent on the specific catalyst used, the reaction conditions, and the nature of the substrates.

Table 3: Olefin Metathesis Reactions for Modifying the Allyl Group

| Metathesis Type | Reaction Partner | Potential Product | Catalyst Example |

| Cross-Metathesis | Terminal or Internal Alkene | Substituted Alkene | Grubbs' 2nd Gen. Catalyst |

| Ring-Closing Metathesis | Diene (intramolecular) | Cyclic Alkene | Hoveyda-Grubbs' 2nd Gen. Catalyst |

| Enyne Metathesis | Alkyne | 1,3-Diene | Grubbs' Catalysts |

Advanced Derivatization Strategies and Synthetic Applications

Design and Synthesis of N-Modified 1-Allylpiperidine-4-carboxylic Acid Derivatives

The nitrogen atom of the piperidine (B6355638) ring is a primary site for modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and synthetic utility. The N-allyl group itself can be a stable substituent or a protecting group that is removed to allow for further functionalization.

N-acylation is a fundamental transformation for modifying the piperidine nitrogen. This is typically achieved by reacting the corresponding piperidine-4-carboxylic acid (isonipecotic acid) with an acylating agent, such as an acid chloride or anhydride, under basic conditions. The resulting N-acyl derivatives, like 1-acetylpiperidine-4-carboxylic acid, are stable compounds and important intermediates in their own right. For instance, 1-acetylpiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various biologically active compounds, including triazole derivatives, CDK inhibitors, and CCR5 antagonists for potential HIV treatment. sigmaaldrich.com

Table 1: Synthesis of N-Acylated Piperidine-4-carboxylic Acid

| Starting Material | Reagent | Product | Description |

|---|---|---|---|

| Piperidine-4-carboxylic acid (Isonipecotic acid) | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | 1-Acetylpiperidine-4-carboxylic acid | A standard acylation reaction that introduces an acetyl group onto the piperidine nitrogen. |

Parallel to N-acylation, N-sulfonylation provides another route to modify the piperidine core. The reaction of piperidine-4-carboxylic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, yields N-sulfonylated derivatives. nih.govresearchgate.net The resulting sulfonamide linkage is chemically robust and acts as a key structural motif in many pharmaceutical compounds, often serving as a bioisostere for other functional groups. nih.gov The tosyl group can profoundly impact the molecule's conformation and binding properties.

Table 2: Synthesis of N-Sulfonylated Piperidine-4-carboxylic Acid

| Starting Material | Reagent | Product | Description |

|---|---|---|---|

| Piperidine-4-carboxylic acid (Isonipecotic acid) | p-Toluenesulfonyl chloride (TsCl) | 1-Tosylpiperidine-4-carboxylic acid | A standard sulfonylation reaction that attaches a tosyl group to the piperidine nitrogen. nih.gov |

Exploration of Piperidine Ring Substitutions

The C-4 position of this compound is a focal point for introducing molecular diversity. The carboxylic acid serves as a versatile handle for a wide range of chemical transformations.

The carboxylic acid at the C-4 position can be readily converted into a variety of other functional groups. Standard transformations include esterification to form esters and amidation to form amides, which can then undergo further reactions. nih.govyoutube.com More advanced and modern techniques involve the decarboxylative functionalization of the C-4 position. acs.orgresearchgate.net These methods, often catalyzed by transition metals or promoted by photoredox catalysis, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position, opening up pathways to previously inaccessible structures. acs.orgacs.org Another innovative approach is the direct C-H functionalization of the piperidine ring, which can be directed to the C-4 position by carefully selecting catalysts and nitrogen protecting groups to overcome the electronic preference for functionalization at the C-2 position. nih.gov

By combining modifications at both the nitrogen and the C-4 position, highly complex and multi-functionalized piperidine scaffolds can be developed. A key strategy involves the use of orthogonal protecting groups, which allows for the selective modification of one site while the other remains protected. For example, starting from piperidone-based precursors, it is possible to synthesize elaborately substituted amino acids where both the nitrogen and the C-4 position are functionalized with distinct, selectively removable groups. orgsyn.orglsu.edu The synthesis of compounds like 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid demonstrates this principle, where the nitrogen is protected by an allyloxycarbonyl (Alloc) group and the C-4 amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. lsu.edu Such scaffolds are invaluable in peptide synthesis and the creation of combinatorial libraries for drug discovery.

Table 3: Examples of Multi-functionalized Piperidine Scaffolds

| Scaffold Name | N-1 Functionality | C-4 Functionality | Significance |

|---|---|---|---|

| 1-tert-Butyloxycarbonyl-4-aminopiperidine-4-carboxylic acid | Boc Protecting Group | Carboxylic Acid, Amino Group | An orthogonally protected cyclic α,α-disubstituted amino acid analog used in peptide chemistry. orgsyn.org |

| 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid | Alloc Protecting Group | Carboxylic Acid, Fmoc-protected Amino Group | A novel, protected α,α-disubstituted amino acid with two distinct, orthogonally removable protecting groups. lsu.edu |

Utilization of this compound as a Versatile Building Block in Complex Molecule Synthesis

The inherent functionalities of this compound make it a powerful building block for constructing complex molecules, particularly those with pharmaceutical relevance. Piperidine derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs. acs.orgnih.gov

The N-allyl group is of particular synthetic interest. It is stable under many reaction conditions but can be selectively cleaved, typically using palladium-based catalysts. This de-allylation unmasks the secondary amine, allowing for late-stage functionalization, a highly desirable strategy in medicinal chemistry.

The C-4 carboxylic acid provides a reliable anchor point for attaching various side chains and pharmacophores through ester or amide linkages. The combination of these two reactive sites allows for a modular approach to synthesis, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. nih.gov This is exemplified by its use in synthesizing inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis and in creating positional analogues of drugs such as methylphenidate. nih.govnih.gov The strategic derivatization of this scaffold has proven effective in developing potent and selective dual PPARα/γ agonists and other biologically active agents. nih.gov

Harnessing the Reactivity of this compound in Complex Molecule Synthesis

The strategic derivatization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and complex molecule synthesis. Among the vast array of substituted piperidines, this compound stands out as a versatile building block. Its unique combination of a reactive allyl group and a modifiable carboxylic acid function on a conformationally defined piperidine ring offers a powerful platform for the construction of intricate molecular architectures. This article delves into advanced derivatization strategies for this compound, focusing on its application in the synthesis of spiro- and fused-ring systems and as a precursor to valuable synthetic intermediates.

The presence of both an allyl group and a carboxylic acid on the piperidine core of this compound opens up a multitude of synthetic possibilities. These functional groups can be manipulated independently or in concert to achieve complex molecular designs.

The synthesis of spirocyclic and fused-ring systems containing a piperidine moiety is of significant interest due to the three-dimensional character these structures impart, which is highly desirable in drug discovery. This compound serves as an excellent starting point for such endeavors, primarily through strategies involving ring-closing metathesis (RCM) and other intramolecular cyclization reactions.

A key strategy for constructing spiro-piperidine systems involves the elaboration of the carboxylic acid at the C4 position into a second olefin-containing chain, thereby creating a diene substrate suitable for RCM. wikipedia.orgpsu.eduorganic-chemistry.org For instance, the carboxylic acid can be coupled with an allylic amine or alcohol to form an amide or ester linkage, respectively. The resulting diene, upon treatment with a suitable ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), undergoes intramolecular cyclization to furnish a spirocyclic lactam or lactone fused to the piperidine ring at the C4 position. wikipedia.org

Table 1: Synthesis of Spirocyclic Piperidines via Ring-Closing Metathesis (RCM)

| Entry | Diene Precursor | RCM Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-allyl-1-allylpiperidine-4-carboxamide | Grubbs' 2nd Gen. | Spiro[piperidine-4,3'-pyrrolidin]-2'-one | 78 |

Fused-ring systems can also be accessed from this compound through alternative cyclization strategies. One plausible approach involves an intramolecular Heck reaction. First, the allyl group can be isomerized to a vinyl group. Subsequent derivatization of the carboxylic acid to an acid chloride, followed by reaction with a suitable vinyl- or aryl-palladium species, could initiate an intramolecular cyclization cascade to form a fused bicyclic system. The specifics of the resulting fused ring would depend on the nature of the tether and the reaction conditions employed.

Beyond the direct construction of complex ring systems, this compound is a valuable precursor for advanced intermediates that can be utilized in a wide range of synthetic applications. The orthogonal reactivity of the allyl and carboxylic acid groups allows for selective transformations, leading to highly functionalized piperidine building blocks.

The allyl group can undergo a variety of transformations. For example, hydroboration-oxidation can convert the terminal alkene into a primary alcohol, providing a handle for further functionalization, such as etherification or esterification. Ozonolysis can cleave the double bond to yield an aldehyde, which can then participate in reactions like reductive amination or Wittig olefination.

Simultaneously, the carboxylic acid at the C4 position can be converted into a wide array of other functional groups. youtube.com Reduction with a suitable agent like lithium aluminum hydride affords the corresponding 4-(hydroxymethyl)piperidine derivative. The carboxylic acid can also be transformed into amides, esters, or ketones through standard coupling procedures or reactions with organometallic reagents. This dual reactivity allows for the creation of a diverse library of intermediates from a single starting material.

Table 2: Functionalization of this compound

| Starting Material | Reagent(s) | Transformation | Product |

|---|---|---|---|

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation of Allyl Group | 1-(3-Hydroxypropyl)piperidine-4-carboxylic acid |

| This compound | 1. O₃; 2. Me₂S | Ozonolysis of Allyl Group | 1-(2-Oxoethyl)piperidine-4-carboxylic acid |

| This compound | LiAlH₄ | Reduction of Carboxylic Acid | (1-Allylpiperidin-4-yl)methanol |

These advanced intermediates, bearing multiple points for diversification, are highly valuable in the synthesis of complex natural products and in the generation of compound libraries for drug discovery programs. dtic.mil The ability to readily access these functionalized piperidine cores from a common precursor streamlines synthetic efforts and facilitates the exploration of chemical space.

Spectroscopic and Advanced Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-Allylpiperidine-4-carboxylic acid, the spectrum would reveal signals corresponding to the allyl group, the piperidine (B6355638) ring, and the carboxylic acid proton. The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), although its position and visibility can be affected by the solvent and concentration. libretexts.org Protons on carbons adjacent to the nitrogen atom and the allyl group's double bond are deshielded and appear at higher chemical shifts. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Allyl (-CH=CH₂) | 5.70 - 5.90 | Multiplet |

| Allyl (=CH₂) | 5.10 - 5.30 | Multiplet |

| Allyl (-CH₂-N) | ~3.00 | Doublet |

| Piperidine (H-2, H-6, equatorial) | ~2.80 - 3.00 | Multiplet |

| Piperidine (H-2, H-6, axial) | ~2.20 - 2.40 | Multiplet |

| Piperidine (H-4) | ~2.30 - 2.50 | Multiplet |

| Piperidine (H-3, H-5, equatorial) | ~1.90 - 2.10 | Multiplet |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (δ 170-185 ppm). wisc.edu The carbons of the allyl group's double bond are found in the alkene region (δ 115-140 ppm), while the carbons of the piperidine ring appear in the aliphatic region. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | 175 - 180 |

| Allyl (-C H=CH₂) | 134 - 136 |

| Allyl (=C H₂) | 117 - 119 |

| Allyl (-C H₂-N) | ~60 |

| Piperidine (C-2, C-6) | ~53 |

| Piperidine (C-4) | ~41 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the allyl group (-CH₂-CH=CH₂) and among the adjacent protons on the piperidine ring (e.g., between H-2/H-3, H-3/H-4, and H-4/H-5). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edu It allows for the definitive assignment of a proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.4 ppm (H-4) would show a cross-peak with the carbon signal at ~41 ppm (C-4). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons separated by two or three bonds. columbia.edu It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include the signal from the allyl -CH₂- protons to the C-2 and C-6 carbons of the piperidine ring, and the signals from the H-3/H-5 protons to the carboxyl carbon (C=O), confirming the substitution pattern. science.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the piperidine and allyl groups. Another key diagnostic peak is the intense C=O (carbonyl) stretching band, expected between 1760 and 1690 cm⁻¹. nih.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (sp² and sp³) | 2850 - 3100 | Medium, Sharp (on broad O-H) |

| C=O stretch (Carbonyl) | 1690 - 1760 | Strong, Sharp |

| C=C stretch (Allyl) | 1640 - 1680 | Medium |

| C-N stretch (Tertiary amine) | 1000 - 1250 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

Note: Values are based on general spectroscopic data for the respective functional groups. orgchemboulder.comnist.gov

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the C=C stretching vibration of the allyl group would likely produce a strong and distinct signal in the Raman spectrum. nih.gov The C-C bond vibrations of the piperidine ring backbone would also be more prominent in Raman than in FTIR. This technique is therefore valuable for analyzing the carbon skeleton of the molecule. researchgate.net

Table 4: Expected Raman Shifts for this compound

| Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp² and sp³) | 2850 - 3100 | Strong |

| C=C stretch (Allyl) | 1640 - 1680 | Strong |

| C=O stretch (Carbonyl) | 1690 - 1760 | Weak/Medium |

| C-C stretch (Ring) | 800 - 1200 | Strong |

Note: Raman intensities are relative and complementary to FTIR data. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound." The choice of ionization and analysis technique depends on the volatility and thermal stability of the compound.

Direct analysis of "this compound" by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid group. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography. mdpi.com Common derivatization strategies include esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) or silylation.

Once derivatized, the compound can be analyzed by GC-MS, which operates using electron ionization (EI) at high energy (typically 70 eV). This high energy leads to extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint. youtube.com The fragmentation of the derivatized "this compound" would be expected to follow predictable pathways, including:

Loss of the Allyl Group: Cleavage of the N-allyl bond, resulting in a significant fragment corresponding to the piperidine-4-carboxylic acid ester.

Ring Fragmentation: Alpha-cleavage adjacent to the piperidine nitrogen, leading to the opening of the ring and the formation of various charged fragments.

McLafferty Rearrangement: If applicable to the ester derivative, this rearrangement can provide additional structural information. youtube.com

Fragments from the Ester Group: Loss of the alkoxy group (e.g., -OCH3) from the ester.

A comparison with the mass spectrum of a similar compound, 1-Acetylpiperidine-4-carboxylic acid, shows characteristic peaks corresponding to the loss of acetyl and carboxyl groups, illustrating the typical fragmentation behavior of such structures. nist.gov

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a powerful technique for the direct and precise mass determination of polar and thermally sensitive molecules like "this compound." ESI is a soft ionization method that imparts minimal energy to the analyte, resulting in negligible fragmentation and a spectrum dominated by the intact molecular ion. nih.gov

The compound can be analyzed in either positive or negative ion mode.

Positive Ion Mode (ES+): The basic piperidine nitrogen is readily protonated, yielding a protonated molecule, [M+H]⁺.

Negative Ion Mode (ES-): The acidic carboxylic acid group deprotonates to form [M-H]⁻. chromforum.org

The TOF mass analyzer measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the ion, thus confirming the molecular formula. researchgate.netub.edu This high mass accuracy is crucial for distinguishing the target compound from other potential isomers or impurities. nih.gov

| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 |

| [M-H]⁻ | C₉H₁₄NO₂⁻ | 168.0997 |

| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.0995 |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are fundamental for separating "this compound" from reaction precursors, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of "this compound." A reverse-phase (RP) HPLC method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.comsigmaaldrich.com

The retention time of the compound is controlled by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com An acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid group is protonated and to achieve sharp, symmetrical peak shapes. sielc.com Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |

| Flow Rate | 1.0 mL/min |

| Mode | Isocratic or Gradient |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is exceptionally well-suited for identifying and quantifying "this compound" in complex biological or chemical matrices. nih.govnih.gov

Following chromatographic separation on an HPLC column, the eluent is introduced into an ESI source. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound's molecular ion ([M+H]⁺ or [M-H]⁻), providing high sensitivity and specificity. Alternatively, a full scan can be performed to identify all ionizable components in the sample. This approach is invaluable in metabolic studies or for analyzing crude reaction mixtures. shodex.com For dicarboxylic acids, it has been noted that both carboxyl groups can be derivatized, leading to doubly derivatized and singly charged ions being the most intense in MS/MS analysis. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. sigmaaldrich.com This technique requires the growth of a single, high-quality crystal of "this compound."

The analysis of the resulting diffraction pattern provides an electron density map from which the positions of all atoms (excluding hydrogens, which are typically inferred) can be determined. This yields a wealth of structural information, including:

Absolute Stereochemistry: Unambiguously determines the configuration of any chiral centers.

Molecular Conformation: Confirms the conformation of the piperidine ring, which typically adopts a chair form, and the relative orientation of the allyl and carboxylic acid substituents (axial vs. equatorial). researchgate.net

Bond Lengths and Angles: Provides precise measurements of all covalent bonds and angles within the molecule.

Intermolecular Interactions: Reveals the packing of molecules in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds (e.g., between carboxylic acid groups or involving the piperidine nitrogen) and van der Waals forces. researchgate.net

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements of the unit cell. |

| Piperidine Ring Conformation | Typically a chair conformation; specifies substituent positions (axial/equatorial). |

| Hydrogen Bonding Network | Details the geometry and connectivity of intermolecular hydrogen bonds. |

| Selected Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C=O, C-O). |

Computational and Theoretical Investigations of 1 Allylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 1-Allylpiperidine-4-carboxylic acid is dictated by the arrangement of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.

For molecules containing a carboxylic acid group, the HOMO is typically characterized by p-orbitals localized on the oxygen atoms of the carboxyl group. comporgchem.com In the case of this compound, the HOMO would likely exhibit significant density on the carboxylate oxygens, with some contribution from the nitrogen atom of the piperidine (B6355638) ring and the π-bond of the allyl group. The LUMO is generally an antibonding π* orbital, and for this molecule, it would likely be centered on the carbonyl carbon of the carboxylic acid, which is a primary site for nucleophilic attack. comporgchem.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and polarizability. nih.gov DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to compute these orbital energies and visualize their distributions. researchgate.netnih.gov

Table 1: Typical Frontier Molecular Orbital Characteristics for Piperidine Derivatives

| Property | Description | Expected Location on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Primarily on the carboxylate oxygen atoms and the nitrogen atom. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Primarily on the carbonyl carbon of the carboxylic acid. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap implies higher reactivity. |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the presence of two substituents—an allyl group on the nitrogen and a carboxylic acid group at the 4-position—give rise to a complex conformational landscape for this compound. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.

In this chair conformation, both the N-allyl and C4-carboxylic acid groups can exist in either an axial or equatorial position. This leads to four potential chair conformers: (axial-allyl, axial-acid), (axial-allyl, equatorial-acid), (equatorial-allyl, axial-acid), and (equatorial-allyl, equatorial-acid). Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with both the allyl group and the carboxylic acid group in equatorial positions is expected to be the most stable.

Furthermore, the presence of the N-allyl group introduces the possibility of allylic strain, which could influence the conformational preference at the nitrogen atom. nih.gov In some N-substituted piperidines, this can lead to a preference for an axial orientation of the substituent or even favor a twist-boat conformation over the typically more stable chair form. nih.gov Computational studies, often using methods like M06-2X, are effective for calculating the relative energies of these different conformers to map the potential energy surface and identify the global minimum energy structure. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods are highly valuable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to perform a conformational search and compute a Boltzmann-weighted average of the chemical shifts of the most stable conformers. comporgchem.com The accuracy of these predictions can be high enough to distinguish between different stereoisomers. comporgchem.com

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). q-chem.comopenmopac.net The resulting frequencies correspond to the fundamental vibrational modes of the molecule. For carboxylic acids, several characteristic vibrational bands are expected:

A broad O-H stretching band, typically in the range of 3500–2500 cm⁻¹.

A strong C=O (carbonyl) stretching band, usually between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. nih.gov

A C-O stretching vibration, found in the 1320–1210 cm⁻¹ region.

An out-of-plane O-H wag, which is a broad peak generally appearing between 960 and 900 cm⁻¹.

Vibrations associated with the allyl group, including C=C stretching (~1645 cm⁻¹) and C-H stretching for the vinyl protons.

Vibrations of the piperidine ring, including C-N and C-C stretching modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3500 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Carboxylic Acid | O-H Wag | 960 - 900 (Broad) |

| Allyl Group | C=C Stretch | ~1645 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl parts of the carboxylic acid group. These are the primary sites for interactions with electrophiles and for hydrogen bonding.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. The hydrogens on the allyl group and the piperidine ring would show a lesser positive potential.

Neutral Regions (Green): Typically found over the carbon backbone of the piperidine ring and the allyl chain.

From the MEP and frontier orbitals, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which quantify the molecule's reactivity. nih.gov

Prediction of Acid-Base Properties (pKa) using Theoretical Models

The acid dissociation constant (pKa) is a critical property of a carboxylic acid. Theoretical models can predict pKa values with reasonable accuracy. rdd.edu.iqmrupp.info The most common approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution: HA(aq) ⇌ H⁺(aq) + A⁻(aq)

This is typically done using a thermodynamic cycle that separates the process into gas-phase and solvation components. researchgate.net The calculation requires:

Geometry optimization of the protonated acid (HA) and its conjugate base (A⁻).

Calculation of the gas-phase Gibbs free energies of HA and A⁻.

Calculation of the solvation free energies of HA and A⁻ using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govnih.gov

Using a known, highly accurate value for the solvation free energy of the proton (H⁺). nih.gov

The pKa is then calculated from the total Gibbs free energy of the reaction in solution. The accuracy of the prediction depends heavily on the chosen level of theory (e.g., functionals like B3LYP or CAM-B3LYP) and the solvation model. nih.gov For this compound, the presence of the basic nitrogen atom means the molecule exists as a zwitterion in certain pH ranges, which must be accounted for in the theoretical model. The predicted pKa would be influenced by the inductive effects of the piperidine ring and the allyl substituent.

Molecular Dynamics (MD) Simulations

For this compound, an MD simulation would typically be performed in a box of explicit water molecules to mimic an aqueous environment. nitech.ac.jpresearchgate.net Such a simulation could reveal:

Conformational Dynamics: How the piperidine ring flips between chair and boat conformations and the rotational freedom of the allyl and carboxylic acid groups over time. researchgate.net

Hydration Structure: The arrangement and dynamics of water molecules around the solute, particularly the strong hydrogen bonding interactions at the carboxylic acid headgroup and potential interactions with the nitrogen atom. nih.gov

Solvent Accessible Surface Area (SASA): How the exposure of different parts of the molecule to the solvent changes with its conformation. researchgate.net

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For a molecule like this compound, force fields such as OPLS-AA or CHARMM could be used, though some parameters might need to be derived from quantum mechanical calculations to ensure accuracy. nih.gov MD simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a more complex, biologically relevant environment.

Study of Intermolecular Interactions and Solvation Effects

The biological activity and physicochemical properties of a molecule are intrinsically linked to its interactions with its environment. Computational studies are pivotal in dissecting the complex network of intermolecular forces and the influence of solvents on the structure and reactivity of this compound.

The primary intermolecular interactions involving this compound are predicated on its key functional groups: the carboxylic acid, the tertiary amine of the piperidine ring, and the allyl group. The carboxylic acid moiety is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This allows for the formation of strong hydrogen bonds with other molecules of itself, potentially forming dimers, or with solvent molecules. nsf.govusfq.edu.ec In protic solvents, the carboxylic acid can engage in hydrogen bonding with solvent molecules, which can influence its acidity and solubility.

The tertiary amine in the piperidine ring, while not a hydrogen bond donor, can act as a hydrogen bond acceptor. Its lone pair of electrons can interact with hydrogen bond donors in the surrounding medium. Furthermore, the protonation state of this amine is highly dependent on the pH of the environment, which in turn dramatically alters the molecule's charge and intermolecular interaction profile.

The allyl group, while primarily nonpolar, can participate in weaker van der Waals interactions. The π-system of the double bond can also engage in π-π stacking or π-cation interactions, depending on the surrounding molecular environment.

Conformational Dynamics of the Piperidine Ring and Allyl Side Chain

The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformations. Understanding these dynamics is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and can be populated to a lesser extent. The energy barrier between these conformations can be explored using computational methods like molecular dynamics simulations. For N-substituted piperidines, the substituent on the nitrogen atom can influence the ring's conformational preference.

| Conformational Feature | Predicted Predominant Conformation | Computational Method |

| Piperidine Ring | Chair | Molecular Mechanics / DFT |

| Allyl Side Chain | Multiple low-energy conformers | DFT / Molecular Dynamics |

In Silico Screening and Design of Novel this compound Derivatives

This compound can serve as a scaffold for the design of novel compounds with tailored biological activities. In silico screening and rational drug design methodologies are instrumental in this process, allowing for the virtual evaluation of large libraries of derivatives to identify promising candidates for synthesis and experimental testing. semanticscholar.org

Virtual screening techniques, such as pharmacophore modeling and molecular docking, can be employed to identify derivatives of this compound that are likely to bind to a specific biological target. nih.govnih.govmdpi.com A pharmacophore model can be developed based on the key interaction features of the parent molecule or known active compounds. This model can then be used to screen virtual libraries of compounds to find those that match the required spatial arrangement of chemical features.

Molecular docking simulations can predict the binding mode and affinity of a library of this compound derivatives to the active site of a target protein. This allows for the prioritization of compounds that are predicted to have the strongest interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives and to guide the design of more potent compounds. By systematically modifying the scaffold, for example, by introducing different substituents on the piperidine ring or the allyl group, QSAR models can help in understanding which modifications are likely to improve the desired activity. researchgate.net

| Computational Technique | Application in Derivative Design | Key Outcome |

| Pharmacophore Modeling | Identification of key chemical features for activity. | Virtual hits with desired pharmacophoric features. |

| Molecular Docking | Prediction of binding mode and affinity to a target. | Ranked list of potential binders. |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models for designing more potent compounds. |

Applications in Chemical Synthesis and Advanced Materials Research

Chiral Catalyst or Ligand Precursor in Asymmetric Reactions

While direct applications of 1-allylpiperidine-4-carboxylic acid as a chiral catalyst are not extensively documented, its molecular structure presents significant potential for its use as a precursor in the synthesis of novel chiral ligands and organocatalysts. The field of asymmetric synthesis heavily relies on chiral molecules that can induce stereoselectivity in chemical reactions, and piperidine (B6355638) derivatives are a well-established class of scaffolds for such purposes.

The potential of this compound lies in the strategic modification of its existing functional groups. The tertiary amine of the piperidine ring, the carboxylic acid at the C4 position, and the terminal allyl group can all serve as points for chemical elaboration to generate libraries of chiral ligands. For instance, the carboxylic acid can be converted into a wide range of amides or esters incorporating other chiral auxiliaries. The allyl group can undergo transformations such as asymmetric dihydroxylation or epoxidation to introduce new stereocenters.

The development of chiral catalysts is a key area of research. For example, dirhodium tetracarboxylate catalysts have been shown to be highly effective in promoting asymmetric C-H functionalization, with the stereoselectivity being highly dependent on the structure of the chiral ligand. acs.org A catalyst system, Rh₂(S-PTAD)₄, has demonstrated high efficiency in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a related cyclic amine, yielding products with high diastereoselectivity and enantioselectivity. acs.org This underscores the principle that a chiral scaffold, such as one derived from this compound, could be integrated into a metal complex to influence the stereochemical outcome of a reaction.

The synthesis of such precursors would first require establishing a chiral center on the piperidine ring itself, which can be achieved through various asymmetric synthesis strategies. Once an enantiomerically pure form of the piperidine scaffold is obtained, it can be functionalized to create a tailored ligand for specific asymmetric transformations.

Integration into Polymer Synthesis via the Carboxylic Acid or Allyl Functionality

The dual functionality of this compound allows for its integration into polymer chains through two distinct and chemically orthogonal routes. This versatility makes it a potentially valuable monomer for creating functional polymers with tailored properties.

Polymerization via the Carboxylic Acid:

The carboxylic acid group can participate in step-growth polymerization reactions. It can be converted into an acid chloride or activated ester and then reacted with a diol or diamine to form polyesters or polyamides, respectively. In this scenario, the 1-allylpiperidine (B84037) moiety would be incorporated as a pendant group along the polymer backbone. This approach would yield polymers with regularly spaced, reactive allyl groups. These pendant allyl groups can be used for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking the polymer chains to form robust networks.

Polymerization via the Allyl Group:

The allyl group can be utilized in chain-growth polymerization. While less reactive than styrenes or acrylates, allyl monomers can be polymerized using free-radical methods. This would result in a poly(allyl) backbone with pendant piperidine-4-carboxylic acid groups. The properties of the resulting polymer would be dominated by the polar carboxylic acid groups, potentially leading to applications as polyelectrolytes, ion-exchange resins, or hydrophilic coatings.

This bifunctionality allows for the creation of diverse polymer architectures, as summarized in the table below.

| Polymerization Route | Reactive Group | Resulting Polymer Structure | Potential Applications |

| Step-Growth Polymerization | Carboxylic Acid | Polyester or Polyamide backbone with pendant allylpiperidine groups | Cross-linkable materials, functional coatings, resins for further chemical modification. |

| Chain-Growth Polymerization | Allyl Group | Poly(allyl) backbone with pendant piperidine-4-carboxylic acid groups | Polyelectrolytes, hydrogels, ion-exchange materials, surface modifiers. |

Surface Modification and Nanomaterial Functionalization using Carboxylic Acid Groups

The carboxylic acid group of the piperidine scaffold is an effective anchor for grafting the molecule onto the surface of various materials, particularly metal oxide nanoparticles. This functionalization is a key strategy for creating advanced hybrid materials that combine the properties of the inorganic core (e.g., magnetism, optical properties) with the chemical functionality of the organic shell.

A prominent example involves the functionalization of iron oxide (Fe₃O₄) nanoparticles with the closely related compound, piperidine-4-carboxylic acid (PPCA). diva-portal.orgresearchgate.net In this research, Fe₃O₄ nanoparticles were successfully coated with PPCA, creating a novel organic-inorganic hybrid material. The carboxylic acid group of PPCA covalently binds to the surface of the iron oxide nanoparticles, forming a stable functionalized layer.

The resulting Fe₃O₄-PPCA nanoparticles were characterized as a superparamagnetic heterogeneous catalyst. researchgate.net The piperidine units on the surface acted as basic catalytic sites for the Knoevenagel condensation reaction, achieving high conversion rates. A key advantage of this system is the magnetic nature of the iron oxide core, which allows for the easy separation and recovery of the catalyst from the reaction mixture using an external magnet. The catalyst demonstrated excellent reusability over multiple cycles without a significant loss of activity. diva-portal.orgresearchgate.net

This research highlights a powerful application for piperidine carboxylic acids. By anchoring them to a solid support like a nanoparticle, it is possible to create recoverable and reusable catalysts, which is a core principle of green chemistry. The general strategy is applicable to this compound, where the allyl group would remain as a free functional group on the nanoparticle surface, available for further chemical reactions. This would enable the creation of multifunctional nanoparticles with both catalytic and reactive sites for further conjugation.

| Nanoparticle Core | Functionalizing Agent | Method of Attachment | Key Findings | Reference |

| Fe₃O₄ | Piperidine-4-carboxylic acid (PPCA) | Covalent bond via carboxylic acid group | Created a superparamagnetic heterogeneous catalyst for the Knoevenagel reaction; easily recoverable and reusable. | diva-portal.orgresearchgate.net |

Future Research Directions and Challenges in 1 Allylpiperidine 4 Carboxylic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability and environmental footprint of any chemical building block are heavily dependent on the efficiency and sustainability of its synthesis. Traditional methods for creating substituted piperidines often involve harsh reaction conditions, expensive catalysts, and multiple steps that generate significant waste. nih.gov Future research must focus on greener and more economical alternatives.

Key areas for development include:

Catalytic Innovations: The use of transition metal catalysts (e.g., palladium, rhodium, nickel, iron) and organocatalysts can enable highly selective transformations under milder conditions. nih.govwikipedia.org A patented method highlights the use of a palladium catalyst with an allylic carbonate as the allylating agent to produce N-allyl piperidines in very high yields, a technique directly applicable to this compound. researchgate.net Exploring earth-abundant metal catalysts and recoverable nanocatalysts would further enhance sustainability.

Green Chemistry Principles: The adoption of principles such as one-pot synthesis, microwave-assisted reactions, and the use of environmentally benign solvents like water is crucial. nih.govacgpubs.org One-pot procedures that combine N-allylation and other functionalization steps can dramatically reduce operational complexity and solvent waste. researchgate.net

Novel Synthetic Pathways: Moving beyond traditional multi-step sequences, new strategies are emerging. Biocatalysis, using enzymes for specific transformations, offers a highly selective and green approach. wikipedia.org Additionally, innovative methods like the electroreductive cyclization of imines in flow microreactors present a scalable and efficient route to piperidine (B6355638) derivatives. researchgate.net

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Strategy | Advantages | Challenges | Relevant Research |

|---|---|---|---|

| Catalytic Hydrogenation | Established, high volume for simple piperidines. | Harsh conditions (high pressure/temp), catalyst poisoning. | |

| Palladium-Catalyzed N-Allylation | High yield, high selectivity for N-allyl bond formation. | Cost of palladium, removal of metal residues. | researchgate.net |

| Biocatalysis / Enzymes | High stereoselectivity, mild conditions, green. | Enzyme stability, substrate scope limitations. | wikipedia.org |

| Flow Chemistry | Excellent reaction control, scalability, safety. | Specialized equipment required, potential for clogging. | researchgate.net |

| One-Pot Tandem Reactions | Reduced waste, time, and resource efficiency. | Complex optimization, potential for side reactions. | researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of 1-Allylpiperidine-4-carboxylic acid opens the door to a wide range of chemical transformations beyond simple derivatization. Future research should aim to uncover and harness novel reactivity patterns.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Using specific rhodium catalysts, it is possible to selectively introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the N-substituent (in this case, the allyl group) directing the outcome. Photoredox catalysis offers another powerful tool for α-amino C–H arylation, enabling the formation of new carbon-carbon bonds under mild conditions.

Intramolecular Reactions: The allyl and carboxylic acid groups can act in concert to facilitate unique intramolecular cyclizations. For example, the carboxylic acid could serve as an internal nucleophile in a reaction involving the double bond of the allyl group, leading to the formation of novel bicyclic lactones. Such intramolecular aza-Michael reactions or other metal-catalyzed cyclizations can generate complex scaffolds from a simple starting material.

Transformations of the Allyl Group: The allyl group is not merely a placeholder; it is a reactive handle. It can participate in a variety of transformations, including metathesis, oxidation, and addition reactions. Research into the stereospecific substitution of the allyl group, potentially guided by the chiral environment of a derivatized carboxylic acid, could lead to enantiomerically pure, highly functionalized products.

Ring-Opening Transformations: Under specific basic conditions, N-substituted piperidines containing an allylic chain can undergo ring-opening reactions. Exploring this reactivity with this compound could provide access to novel acyclic amino acid derivatives, representing a significant and unprecedented transformation of the piperidine core.

Design of Next-Generation Piperidine Scaffolds with Enhanced Chemical Features

As a versatile building block, this compound is an ideal starting point for the design of next-generation molecular scaffolds for drug discovery and materials science.

Scaffold Diversification: The three functional groups allow for orthogonal chemical modifications. The carboxylic acid can be converted to a wide range of amides, esters, or other functional groups. The nitrogen can be quaternized or the allyl group modified, while the piperidine ring itself can be further substituted. This modularity is perfectly suited for modern drug discovery approaches like fragment-based drug discovery (FBDD), enabling the rapid generation of libraries of diverse compounds to screen for biological activity.

Bioisosteric Replacement: To improve pharmacokinetic properties, key functional groups can be replaced with bioisosteres. The carboxylic acid moiety, which can be associated with poor membrane permeability, could be substituted with bioisosteres such as a tetrazole to enhance potency and solubility. Similarly, the piperidine core itself can be replaced with conformationally restricted analogs, like azaspiro[3.3]heptanes, to fine-tune properties such as lipophilicity and metabolic stability while maintaining key binding interactions.

Conformationally Constrained Analogs: The flexibility of the piperidine ring can be controlled by introducing substituents or by incorporating the ring into more rigid bicyclic or spirocyclic systems. The reactivity of the allyl group on this compound could be exploited to construct such constrained systems through intramolecular reactions, leading to scaffolds with enhanced receptor selectivity and improved drug-like properties.

Table 2: Functional Group Modifications for Scaffold Development

| Functional Group | Potential Modifications | Desired Outcome |

|---|---|---|

| Carboxylic Acid | Amide/Ester formation, Reduction to alcohol, Replacement with bioisosteres (e.g., tetrazole). | Library generation, improved potency, enhanced permeability. |

| Allyl Group | Metathesis, Oxidation, Cycloadditions, Intramolecular cyclization. | Access to complex scaffolds, introduction of new functional groups. |

| Piperidine Ring | C-H functionalization, Introduction of substituents. | Enhanced binding affinity, altered stereochemistry. |

| Piperidine Nitrogen | Quaternization. | Modulation of solubility and basicity. |

Addressing Challenges in Scalable Synthesis and Industrial Applications

For this compound to become a widely used building block, its synthesis must be translatable from the laboratory bench to an industrial scale in a cost-effective and robust manner.

Process Chemistry and Scalability: The industrial production of piperidine itself is typically achieved through the hydrogenation of pyridine. However, the synthesis of highly substituted derivatives is more complex. Key challenges for scale-up include managing the heat from exothermic reactions, handling hazardous reagents, ensuring high purity, and minimizing the use of expensive metal catalysts. researchgate.net The development of continuous manufacturing processes using flow chemistry offers a promising solution, providing superior control over reaction parameters and facilitating safer, more efficient production. researchgate.net

Catalyst and Reagent Cost-Effectiveness: The cost of reagents and catalysts, particularly precious metals like palladium and rhodium, is a major barrier to industrial application. Future work should focus on developing catalysts based on more abundant and cheaper metals or implementing highly efficient catalyst recycling systems. The use of heterogeneous catalysts or magnetic nanocatalysts that can be easily recovered and reused is a critical area of research for industrial-scale synthesis.

Industrial Applications: Piperidine derivatives are foundational in numerous commercial products, from pharmaceuticals targeting cancer and Alzheimer's disease to agrochemicals and materials like rubber vulcanization accelerators. researchgate.net The versatile structure of this compound makes it a prime candidate as an intermediate for these industries. Establishing a cost-effective, scalable synthesis would unlock its potential as a key building block for a new generation of high-value chemical products.

Q & A

Q. What are the common synthetic routes for preparing 1-Allylpiperidine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

A multi-step synthesis typically involves introducing the allyl group to the piperidine ring. For example:

- Step 1 : Start with piperidine-4-carboxylic acid. Protect the amine group using allylation via nucleophilic substitution, employing allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) .

- Step 2 : Optimize reaction conditions (e.g., reflux in anhydrous tetrahydrofuran (THF) under nitrogen) to prevent side reactions. Yield can be improved by controlling stoichiometry and reaction time .

- Step 3 : Purify intermediates using column chromatography or recrystallization. Final characterization via NMR and HPLC ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and piperidine ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% is typical for research-grade material) using reverse-phase C18 columns with UV detection at 210–254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 184.133) .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly in water. Adjust solvent systems for reactions (e.g., DMF for coupling reactions) .

- Log S (aqueous solubility) : Predicted log S ≈ -2.5, indicating limited bioavailability without derivatization .

- Stability : Hygroscopic; store under inert gas at -20°C to prevent hydrolysis of the allyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Case Study : Discrepancies in NOESY NMR signals may arise from conformational flexibility of the piperidine ring. Use variable-temperature NMR to identify dynamic equilibria .

- Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT)-simulated spectra to assign ambiguous peaks .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

- Derivative Synthesis : Modify the allyl group (e.g., epoxidation, hydroxylation) or piperidine substituents to assess effects on target binding .

- Biological Assays : Test derivatives against enzymes like cyclooxygenase-2 (COX-2) or kinases, using IC₅₀ measurements to correlate structure with inhibitory activity .

- Molecular Docking : Model interactions with protein active sites (e.g., MDM2-p53) to rationalize activity trends .

Q. How do modifications at the allyl group or piperidine ring affect the compound’s interaction with biological targets?

- Allyl Group Oxidation : Epoxidation (e.g., using mCPBA) enhances electrophilicity, potentially increasing covalent binding to cysteine residues in enzymes .

- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., nitro at the 4-position) improves metabolic stability but may reduce solubility .

Q. What green chemistry approaches can optimize the synthesis of this compound derivatives?

- Solvent Selection : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalysis : Use immobilized lipases or transition-metal catalysts (e.g., Pd/C) for selective allylation under mild conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.